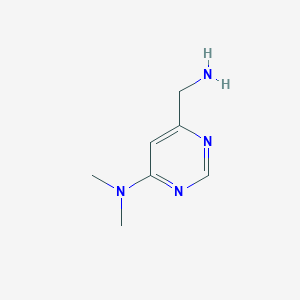

6-(aminomethyl)-N,N-dimethylpyrimidin-4-amine

Description

6-(Aminomethyl)-N,N-dimethylpyrimidin-4-amine is a pyrimidine derivative featuring an aminomethyl (-CH₂NH₂) substituent at the 6-position and a dimethylamino (-N(CH₃)₂) group at the 4-position. Pyrimidine derivatives are pivotal in medicinal chemistry due to their roles as kinase inhibitors, antimicrobial agents, and building blocks for nucleic acids. This article compares the structural, synthetic, physicochemical, and biological properties of this compound with its analogs, leveraging data from diverse sources.

Properties

Molecular Formula |

C7H12N4 |

|---|---|

Molecular Weight |

152.20 g/mol |

IUPAC Name |

6-(aminomethyl)-N,N-dimethylpyrimidin-4-amine |

InChI |

InChI=1S/C7H12N4/c1-11(2)7-3-6(4-8)9-5-10-7/h3,5H,4,8H2,1-2H3 |

InChI Key |

BYCWZLCRYVVEMQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC=NC(=C1)CN |

Origin of Product |

United States |

Preparation Methods

This approach benefits from the availability of dichloropyrimidine starting materials and allows for selective introduction of functional groups.

Representative Synthetic Scheme (Hypothetical)

| Step | Reaction Description | Reagents/Conditions | Expected Product |

|---|---|---|---|

| 1 | Cyclization of cyanoacetate with urea | Sodium metal, methanol, reflux 65–80 °C, 3–4 h | 4-amino-2,6-dihydroxypyrimidine |

| 2 | Methylation of hydroxyl groups | Methylating agent, solid alkali, phase transfer catalyst, 60–80 °C, 8–10 h | 4-amino-2,6-dimethoxypyrimidine |

| 3 | Chlorination to form 4,6-dichloropyrimidine | Phosphorus oxychloride or Vilsmeier reagent | 4,6-dichloropyrimidine |

| 4 | Amination at 4-position | Ammonia or dimethylamine | 4-amino-6-chloropyrimidine |

| 5 | Aminomethylation at 6-position | Aminomethyl nucleophile, base | 6-(aminomethyl)-N,N-dimethylpyrimidin-4-amine |

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy, particularly $$^{13}C$$ NMR, is crucial for confirming the substitution pattern on the pyrimidine ring. Chemical shift changes in the pyrimidine carbons upon substitution provide evidence of successful functionalization.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Intermediates | Advantages | Limitations |

|---|---|---|---|

| Cyclization of cyanoacetate + urea | Sodium metal, methanol/ethanol, methylating agents | Simple, uses readily available starting materials | Multi-step, requires careful control of methylation |

| 4,6-Dichloropyrimidine substitution | 4,6-Dichloropyrimidine, ammonia, aminomethyl nucleophiles | Selective functionalization, commercially accessible intermediates | Chlorination reagents can be toxic, possible isomer formation |

| Reductive amination of formyl pyrimidines | Formyl pyrimidine, amines, reducing agents | Direct introduction of aminomethyl group | Requires synthesis of formyl intermediate |

Chemical Reactions Analysis

Types of Reactions

6-(aminomethyl)-N,N-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

6-(aminomethyl)-N,N-dimethylpyrimidin-4-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(aminomethyl)-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen

Biological Activity

6-(Aminomethyl)-N,N-dimethylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is being researched for its roles in various therapeutic applications, particularly in the context of enzyme inhibition and as a potential treatment for metabolic disorders.

The molecular formula of 6-(aminomethyl)-N,N-dimethylpyrimidin-4-amine is , with a molecular weight of approximately 168.21 g/mol. The structure includes a pyrimidine ring substituted with an aminomethyl group and two dimethyl groups, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 168.21 g/mol |

| IUPAC Name | 6-(aminomethyl)-N,N-dimethylpyrimidin-4-amine |

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of dipeptidyl peptidase IV (DPP-4), an enzyme involved in glucose metabolism. DPP-4 inhibitors are crucial in managing type 2 diabetes by increasing insulin levels and decreasing glucagon levels post-meal. In vitro assays have shown that derivatives of this compound exhibit significant DPP-4 inhibition, with IC50 values comparable to established inhibitors like Sitagliptin .

Anticancer Properties

Research has also indicated that 6-(aminomethyl)-N,N-dimethylpyrimidin-4-amine may possess anticancer properties. It has been evaluated for its capacity to inhibit specific cancer cell lines, potentially through mechanisms involving the modulation of signaling pathways related to cell proliferation and apoptosis. A study found that similar pyrimidine derivatives demonstrated selective cytotoxicity against various cancer cell lines, suggesting a promising avenue for further investigation .

Case Studies

- DPP-4 Inhibition Study :

- Anticancer Activity :

The biological activity of 6-(aminomethyl)-N,N-dimethylpyrimidin-4-amine is hypothesized to involve:

- Enzyme Binding : The compound may interact with the active site of DPP-4, leading to competitive inhibition.

- Cell Signaling Modulation : It may affect pathways related to apoptosis and cell cycle regulation in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Chloro-Substituted Derivatives

- 6-Chloro-N,N-dimethylpyrimidin-4-amine (CAS 31058-83-0): Replaces the 6-aminomethyl group with chlorine.

- 4-Chloro-6-(dimethylamino)pyrimidine: Similar structure but with a Cl at position 3. This positional isomer highlights how substituent placement alters electronic properties and reactivity .

Positional Isomers

- 2-(Aminomethyl)-N,N-dimethylpyrimidin-4-amine hydrochloride (CAS 1337882-08-2): Features the aminomethyl group at position 2 instead of 5. The hydrochloride salt enhances solubility, suggesting that protonation of the aminomethyl group in the target compound could improve bioavailability .

Aryl-Substituted Derivatives

- 6-Methyl-N-(4-methylphenyl)pyrimidin-4-amine (JSY): Contains a 4-methylphenyl group instead of dimethylamine. The aryl substituent increases molecular weight (199.25 g/mol vs. ~181.23 g/mol for the target compound) and lipophilicity, which may influence membrane permeability .

Physicochemical Properties

| Compound | Substituents (Position) | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| 6-(Aminomethyl)-N,N-dimethylpyrimidin-4-amine | -CH₂NH₂ (6), -N(CH₃)₂ (4) | ~181.23 | Polar, basic (pKa ~8-10 for amine) |

| 6-Chloro-N,N-dimethylpyrimidin-4-amine | -Cl (6), -N(CH₃)₂ (4) | 185.64 | Less polar, higher electronegativity |

| 2-(Aminomethyl)-N,N-dimethylpyrimidin-4-amine hydrochloride | -CH₂NH₃⁺Cl⁻ (2), -N(CH₃)₂ (4) | 188.66 | Enhanced water solubility (salt form) |

| 6-Methyl-N-(4-methylphenyl)pyrimidin-4-amine | -CH₃ (6), -NH-C₆H₄-CH₃ (4) | 199.25 | Lipophilic, aromatic interactions |

Q & A

Basic Research Question

- 1H/13C NMR :

- Aminomethyl group : Look for triplet signals near δ 3.2–3.5 ppm (CH2NH2) and broad singlet for NH2 (δ 1.5–2.5 ppm).

- Dimethylamino group : Sharp singlet at δ 2.8–3.1 ppm (N(CH3)2) .

- LC-MS : Use electrospray ionization (ESI+) to detect [M+H]+. Expected m/z: Calculated molecular weight = 168.22 g/mol (C7H12N4), but confirm exact mass via high-resolution MS .

Advanced Tip : 2D NMR (e.g., COSY, HSQC) resolves overlapping signals, especially in pyrimidine ring protons .

What are the common biological targets for pyrimidine derivatives with aminomethyl substituents, and how is target engagement assessed in vitro?

Advanced Research Question

- Targets :

- Assays :

- Fluorescence Polarization : Measures displacement of fluorescently labeled ligands.

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (KD) in real time .

Contradiction Note : Discrepancies in IC50 values across studies may arise from assay buffer pH or co-solvents affecting compound solubility .

What computational strategies are employed to predict the pharmacokinetic properties of 6-(aminomethyl)-N,N-dimethylpyrimidin-4-amine, and how do they correlate with experimental data?

Advanced Research Question

- In Silico Tools :

- Validation : Compare predicted logP (~1.2) with experimental HPLC retention times. Discrepancies >0.5 log units suggest unaccounted solvation effects .

How do reaction solvent systems affect the regioselectivity of substituent introduction in pyrimidine derivatives during synthesis?

Advanced Research Question

- Polar Solvents (DMF, DMSO) : Favor SNAr reactions at electron-deficient positions (e.g., position 4 in pyrimidine) due to stabilization of transition states .

- Nonpolar Solvents (Toluene, Hexane) : Promote radical or Ullmann-type couplings for aminomethylation at position 6 .

- Case Study : In DMF, 6-chloro-N,N-dimethylpyrimidin-4-amine reacts with methylamine at position 4 with 85% yield, while THF shifts reactivity to position 2 .

What methodologies are used to resolve contradictory biological activity data reported for 6-(aminomethyl)-N,N-dimethylpyrimidin-4-amine across different studies?

Advanced Research Question

- Step 1 : Validate compound purity (>95% via HPLC) to rule out impurities as confounding factors .

- Step 2 : Standardize assay protocols (e.g., uniform ATP concentration in kinase assays) .

- Step 3 : Employ orthogonal assays (e.g., thermal shift assay vs. SPR) to confirm target engagement .

- Example : A study reporting weak cholinesterase inhibition (IC50 = 50 µM) versus strong inhibition (IC50 = 2 µM) could stem from differences in enzyme source (human vs. recombinant) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.